molecular formula C10H14N2O5 B8713369 1-[(2-Acetoxyethoxy)Methyl]Thymine CAS No. 81777-42-6

1-[(2-Acetoxyethoxy)Methyl]Thymine

Cat. No. B8713369
CAS RN: 81777-42-6
M. Wt: 242.23 g/mol
InChI Key: ZJCCKGLUXJRPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Acetoxyethoxy)Methyl]Thymine is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Acetoxyethoxy)Methyl]Thymine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Acetoxyethoxy)Methyl]Thymine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81777-42-6

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

2-[(5-methyl-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate

InChI

InChI=1S/C10H14N2O5/c1-7-5-12(10(15)11-9(7)14)6-16-3-4-17-8(2)13/h5H,3-4,6H2,1-2H3,(H,11,14,15)

InChI Key

ZJCCKGLUXJRPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)COCCOC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thymine (0.63 g, 5 mmol) was added to 2-acetoxyethyl acetoxymethyl ether (1.32 g, 7.5 mmol) dissolved in CH2Cl2 (15 mL). The reaction mixture was stirred at room temperature and N,O-bis(trimethylsilyl)acetamide (2.96 mL, 12 mmol) was added dropwise. After 3 hours of stirring, the clear solution was cooled to 0° C., and SnCl4 (0.12 mL, 1 mmol) was added. The reaction mixture was allowed to come to room temperature and stirred overnight. A mixture of saturated aqueous NaHCO3 (25 mL) and CHCl3 (50 mL) was prepared and cooled in ice. The reaction mixture was added slowly with vigorous stirring; a white foam formed immediately. After filtration, the aqueous layer was further extracted with ethyl acetate (3×25 mL) and CHCl3 (25 mL), and the combined organic layers were dried over anhydrous Na2SO4. After filtration of drying agent and removal of solvents in vacuo, an oily liquid was obtained. It was purified on a silica gel column using 2:1 CHCl3/CH3COCH3 as the eluent to give the desired product. Yield 36%; Wt. 4.0 g; mp 105°-107° C.; 1H NMR (DMSO-d6) 1.8 (s, CH3 C5 thymine), 2.0 (s, CH3 CO), 3.65 (m, CO O CH2 CH2), 4.1 (m, CO O CH2 CH2), 5.05 (s, O CH2 N), 7.55 (s, H C6 thymine), 11.3 (s, HN thymine ).
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0.63 g
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1.32 g
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2.96 mL
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0.12 mL
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25 mL
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50 mL
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15 mL
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Yield
36%

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